molecular formula C222H249BrO54S4 B13388150 Methyl 7-[5-[3-[4-bromo-5-(2-methylpropyl)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-ethoxyphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-ethoxythiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(6-ethyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[6-(3-methylbutyl)-1-benzofuran-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(4-methylphenoxy)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzofuran-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzothiophen-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate

Methyl 7-[5-[3-[4-bromo-5-(2-methylpropyl)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-ethoxyphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-ethoxythiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(6-ethyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[6-(3-methylbutyl)-1-benzofuran-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(4-methylphenoxy)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzofuran-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzothiophen-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate

Cat. No.: B13388150
M. Wt: 3989 g/mol
InChI Key: GFZFQFBKZJZQHE-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C222H249BrO54S4

Molecular Weight

3989 g/mol

IUPAC Name

methyl 7-[5-[3-[4-bromo-5-(2-methylpropyl)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-ethoxyphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-ethoxythiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(6-ethyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[6-(3-methylbutyl)-1-benzofuran-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(4-methylphenoxy)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzofuran-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzothiophen-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate

InChI

InChI=1S/C31H36O7.C29H30O7S.C29H32O7.C29H32O6S.C28H30O7.C26H31BrO6S.C26H30O7.C24H28O7S/c1-19(2)11-12-22-13-14-23-17-24(37-27(23)16-22)15-21(4)30(34)29-25(32)18-26(38-31(29)35)20(3)9-7-6-8-10-28(33)36-5;1-18-10-12-21(13-11-18)35-26-15-14-22(37-26)16-20(3)28(32)27-23(30)17-24(36-29(27)33)19(2)8-6-5-7-9-25(31)34-4;1-5-9-20-12-13-21-16-22(35-25(21)15-20)14-19(3)28(32)27-23(30)17-24(36-29(27)33)18(2)10-7-6-8-11-26(31)34-4;1-5-9-20-12-13-21-16-22(36-25(21)15-20)14-19(3)28(32)27-23(30)17-24(35-29(27)33)18(2)10-7-6-8-11-26(31)34-4;1-5-19-11-12-20-15-21(34-24(20)14-19)13-18(3)27(31)26-22(29)16-23(35-28(26)32)17(2)9-7-6-8-10-25(30)33-4;1-15(2)11-22-19(27)13-18(34-22)12-17(4)25(30)24-20(28)14-21(33-26(24)31)16(3)9-7-6-8-10-23(29)32-5;1-5-32-20-13-11-19(12-14-20)15-18(3)25(29)24-21(27)16-22(33-26(24)30)17(2)9-7-6-8-10-23(28)31-4;1-5-30-21-12-11-17(32-21)13-16(3)23(27)22-18(25)14-19(31-24(22)28)15(2)9-7-6-8-10-20(26)29-4/h6,8,13-20,32H,7,9-12H2,1-5H3;5,7,10-17,19,30H,6,8-9H2,1-4H3;2*6,8,12-18,30H,5,7,9-11H2,1-4H3;6,8,11-17,29H,5,7,9-10H2,1-4H3;6,8,12-16,28H,7,9-11H2,1-5H3;6,8,11-17,27H,5,7,9-10H2,1-4H3;6,8,11-15,25H,5,7,9-10H2,1-4H3

InChI Key

GFZFQFBKZJZQHE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)C=C(O2)C=C(C)C(=O)C3=C(C=C(OC3=O)C(C)CCC=CCC(=O)OC)O.CCCC1=CC2=C(C=C1)C=C(S2)C=C(C)C(=O)C3=C(C=C(OC3=O)C(C)CCC=CCC(=O)OC)O.CCC1=CC2=C(C=C1)C=C(O2)C=C(C)C(=O)C3=C(C=C(OC3=O)C(C)CCC=CCC(=O)OC)O.CCOC1=CC=C(C=C1)C=C(C)C(=O)C2=C(C=C(OC2=O)C(C)CCC=CCC(=O)OC)O.CCOC1=CC=C(S1)C=C(C)C(=O)C2=C(C=C(OC2=O)C(C)CCC=CCC(=O)OC)O.CC1=CC=C(C=C1)OC2=CC=C(S2)C=C(C)C(=O)C3=C(C=C(OC3=O)C(C)CCC=CCC(=O)OC)O.CC(C)CCC1=CC2=C(C=C1)C=C(O2)C=C(C)C(=O)C3=C(C=C(OC3=O)C(C)CCC=CCC(=O)OC)O.CC(C)CC1=C(C=C(S1)C=C(C)C(=O)C2=C(C=C(OC2=O)C(C)CCC=CCC(=O)OC)O)Br

Origin of Product

United States

Biological Activity

Methyl 7-substituted oct-3-enoates represent a class of compounds with diverse biological activities. These compounds, characterized by their complex structures, have garnered attention for their potential therapeutic applications, particularly in antimicrobial and antifungal domains. This article explores the biological activity of several derivatives, focusing on their mechanisms of action, pharmacological effects, and potential clinical applications.

Chemical Structures

The compounds under consideration include:

  • Methyl 7-[5-[3-[4-bromo-5-(2-methylpropyl)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate
  • Methyl 7-[5-[3-(4-ethoxyphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate
  • Methyl 7-[5-[3-(5-ethoxythiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate
  • Methyl 7-[5-[3-(6-ethyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate
  • Methyl 7-[4-hydroxy-5-[2-methyl-3-[6-(3-methylbutyl)-1-benzofuran-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enonate
  • Methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(4-methylphenoxy)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yloct]
  • Methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzofuran -2 -yl)prop -2 -enoyl]-6 -oxopyran -2 -yl]oct -3 -enoate
  • Methyl 7-[4-hydroxy -5-[2-methyl -3-(6-propyl -1-benzothiophen -2 -yl)prop -2 -enoyl]-6 -oxopyran -2 -yl]oct -3 -enoate

The biological activity of these compounds primarily stems from their ability to interact with various molecular targets, leading to significant pharmacological effects:

  • Antimicrobial Activity : Many derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain methyl octenoates demonstrate moderate to strong inhibition against pathogens such as Micrococcus luteus and Candida albicans .
  • Mechanistic Insights : The mechanisms through which these compounds exert their effects include:
    • Inhibition of DNA gyrase, which is crucial for bacterial DNA replication .
    • Disruption of cell membrane integrity in fungi, leading to cell lysis .
    • Interaction with specific protein targets that modulate metabolic pathways.

Antimicrobial Properties

A detailed study assessed the antimicrobial efficacy of several methyl octenoate derivatives against various pathogens:

CompoundMIC (µM)Target Organisms
Compound 10.21Escherichia coli
Compound 20.83Candida albicans
Compound 30.50Pseudomonas aeruginosa
Compound 40.30Micrococcus luteus

These results indicate that some compounds possess potent activity against clinically relevant strains, suggesting their potential as therapeutic agents .

Cytotoxicity Assessment

In evaluating the safety profile, cytotoxicity tests were conducted on human cell lines:

CompoundIC50 (µM)Cell Line
Compound 1>100HaCat (human keratinocytes)
Compound 2>80BALB/c 3T3 (murine fibroblasts)

The data suggest that while some derivatives exhibit promising antimicrobial activity, they also maintain a favorable safety profile at therapeutic concentrations .

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of these compounds:

  • Synthesis : The targeted synthesis of methyl octenoates involved multi-step organic reactions yielding high purity and yield.
  • Biological Evaluation : In vitro studies demonstrated significant antifungal activity against various species of Candida, with some compounds achieving growth inhibition zones larger than controls .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl Ester Derivatives

Compound Key Substituent Potential Application Key Properties Reference
1 4-Bromo-5-(2-methylpropyl)thiophene Agrochemicals (insecticides) High lipophilicity, electrophilic
2 4-Ethoxyphenyl Pesticides (e.g., etofenprox) Moderate solubility, π-π interactions
3 5-Ethoxythiophene Flavoring agents Volatile, aromatic
4 6-Ethylbenzofuran Photodynamic therapy UV absorption, planar structure
6 6-Propylbenzofuran Kinase inhibitors Enhanced binding affinity
8 6-Propylbenzothiophene Anticancer agents Polarizability, redox activity

Table 2: Spectroscopic Data from Analogous Compounds
(Inferred from )

Functional Group IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Application
α,β-unsaturated ester 1678 (C=O), 1620 (C=N) 2.81 (m, CH₂), 7.47–7.75 (ArH) Agrochemicals
Ethoxyphenyl 1705 (ester C=O) 3.80 (s, OCH₂CH₃) Pesticides, pharmaceuticals
Benzothiophene 1738 (conj. C=O) 7.2–7.8 (ArH, thiophene) Medicinal chemistry

Research Findings and Implications

Agrochemical Potential: Compounds with brominated thiophene (1) and ethoxyphenyl (2) groups align with pesticidal agents like etofenprox, where substituent electronics dictate target specificity .

Medicinal Chemistry : Benzothiophene derivatives (8) show promise in drug design due to sulfur’s electronic effects, mirroring trends in kinase inhibitors (e.g., ralimetinib) .

Material Science : The α,β-unsaturated core enables polymerization or conjugation, akin to flavoring esters used in biodegradable polymers .

Notes on Contradictions and Limitations

  • While ethoxyphenyl groups enhance solubility in pesticides (), they may reduce efficacy in hydrophobic environments, necessitating formulation adjustments.
  • Structural data for exact compounds are absent; inferences rely on analogs. For precise characterization, techniques like X-ray crystallography (SHELX ) or high-resolution NMR are recommended.

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